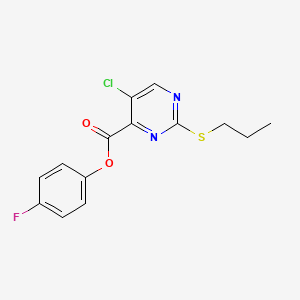

4-Fluorophenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate

Description

4-Fluorophenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine-based compound featuring a 4-fluorophenyl ester group, a chlorine substituent at position 5, and a propylsulfanyl (-S-C₃H₇) moiety at position 2 of the pyrimidine ring. This structure confers unique physicochemical properties, including lipophilicity and steric bulk, which are critical for applications in medicinal chemistry and materials science. The compound’s molecular formula is inferred as C₁₄H₁₂ClFN₂O₂S, with a molecular weight of approximately 326.52 g/mol (calculated from substituent contributions).

Properties

IUPAC Name |

(4-fluorophenyl) 5-chloro-2-propylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O2S/c1-2-7-21-14-17-8-11(15)12(18-14)13(19)20-10-5-3-9(16)4-6-10/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTINIPZQOHNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the fluorophenyl, chloropropylsulfanyl, and carboxylate groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are used to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including 4-Fluorophenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate, exhibit anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways associated with tumor growth.

Case Study : In a study involving human colorectal cancer cells, the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against colorectal cancer .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated macrophages, indicating its role in managing inflammatory diseases.

Case Study : In vitro experiments revealed that treatment with this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells, highlighting its potential use in inflammatory conditions such as rheumatoid arthritis .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

-

Formation of the Pyrimidine Core :

- The reaction of appropriate halogenated phenols with thiol compounds under basic conditions to form the pyrimidine structure.

-

Carboxylation :

- Introduction of the carboxylic acid functionality through carbonylation reactions or via direct esterification methods.

-

Fluorination :

- Selective fluorination can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the para position of the phenyl ring.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Target Compound and Analogs

Key Structural Differences

Position 2 Substituent :

- Target Compound : Propylsulfanyl (-S-C₃H₇), a thioether group with moderate lipophilicity.

- Analogs (D491-0243/D650-0191) : (4-Fluorophenyl)methanesulfonyl (-SO₂-CH₂-C₆H₄F), a sulfonyl group with higher polarity and steric bulk .

Ester Group :

- Target Compound : 4-Fluorophenyl (electron-withdrawing fluorine atom).

- D491-0243 : 4-Methylphenyl (electron-donating methyl group).

- D650-0191 : 4-Chlorophenyl (strongly electron-withdrawing chlorine atom).

Impact on Physicochemical Properties

Lipophilicity (logP) :

- The target compound’s propylsulfanyl group increases logP compared to the sulfonyl-containing analogs, which are more polar due to the -SO₂ moiety. The 4-fluorophenyl ester further enhances lipophilicity relative to 4-methylphenyl (logP = 3.89) but reduces it compared to 4-chlorophenyl (logP = 4.06) .

Solubility (logSw) :

- Lower solubility (more negative logSw) is inferred for the target compound due to its higher logP. Analogs with sulfonyl groups exhibit slightly better solubility despite larger molecular weights, attributed to their polar -SO₂ groups .

The propylsulfanyl group in the target compound offers reduced steric bulk, which may improve membrane permeability .

Pharmacological Relevance (Inferred)

The sulfonyl group in analogs may enhance target binding through polar interactions, whereas the thioether in the target compound could favor metabolic stability.

Biological Activity

4-Fluorophenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 367.9 g/mol. The compound features a pyrimidine ring substituted with a propylsulfanyl group and halogen atoms, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that halogenated pyrimidines, including this compound, exhibit significant antimicrobial properties. One study noted that at a concentration of 5 µg/mL, related compounds achieved a 95% reduction in hemolysis against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL . This suggests that the compound may interfere with bacterial virulence factors by suppressing gene expressions related to quorum sensing and toxin production.

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (µg/mL) | Hemolysis Reduction (%) |

|---|---|---|---|

| This compound | S. aureus | 50 | 95 |

| Related Halogenated Pyrimidines | Various | Varies | Varies |

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. Compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, one study indicated that certain pyrimidine derivatives exhibited IC50 values lower than standard chemotherapeutics across multiple cancer cell lines, including MCF-7 and A549 .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (similar structure) | MCF-7 | 0.09 |

| Compound B (similar structure) | A549 | 0.03 |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially including enzymes or receptors involved in cellular signaling pathways. This interaction may lead to modulation of various biological processes, including apoptosis in cancer cells and disruption of bacterial biofilms .

Case Studies

- Antimicrobial Efficacy : A study focused on the antibiofilm activity of halogenated pyrimidines highlighted the effectiveness of these compounds against resistant strains of S. aureus. The findings suggested that modifications to the pyrimidine structure enhance its ability to combat microbial resistance .

- Cytotoxicity Assessment : Research assessing the cytotoxic effects of pyrimidines on various cancer cell lines demonstrated that certain derivatives, including those related to the target compound, showed significant cytotoxicity at concentrations below those harmful to normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.